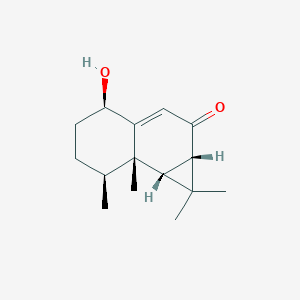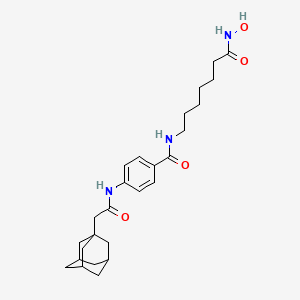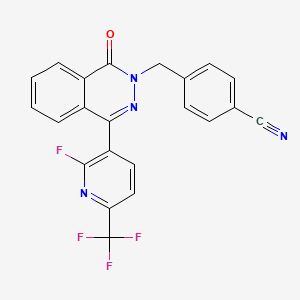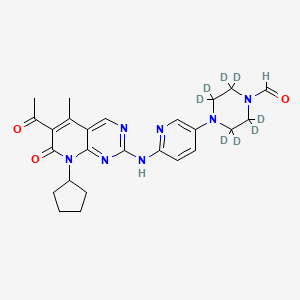
Monomethyl auristatin E intermediate-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monomethyl auristatin E intermediate-16 is a synthetic compound derived from the natural product dolastatin 10, which is found in marine shell-less mollusks. This compound is a potent antimitotic agent, meaning it inhibits cell division by blocking the polymerization of tubulin, a protein essential for cell division. This compound is primarily used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-16 involves multiple steps, starting from the natural product dolastatin 10. The key steps include:
Peptide Coupling: The initial step involves the coupling of specific amino acids to form the peptide backbone. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups are used to protect functional groups during the synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These groups are later removed under specific conditions to reveal the functional groups.
Cyclization: The linear peptide is cyclized to form the macrocyclic structure of this compound. This step is crucial for the biological activity of the compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using larger reaction vessels and automated systems to handle large quantities of reagents and intermediates.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
Monomethyl auristatin E intermediate-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity.
科学研究应用
Monomethyl auristatin E intermediate-16 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying reaction mechanisms.
Biology: Employed in the study of cell division and microtubule dynamics due to its antimitotic properties.
Medicine: Integral component of antibody-drug conjugates for targeted cancer therapy. These conjugates deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.
作用机制
Monomethyl auristatin E intermediate-16 exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound binds to the tubulin subunits, preventing their assembly into microtubules, thereby blocking cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antimitotic agent.
相似化合物的比较
Monomethyl auristatin E intermediate-16 is part of a class of compounds known as auristatins, which are synthetic analogs of dolastatin 10. Similar compounds include:
Monomethyl auristatin F: Another synthetic analog with similar antimitotic properties but differing in its chemical structure and pharmacokinetics.
Dolastatin 10: The natural product from which auristatins are derived. It has potent antimitotic activity but is less stable and more difficult to synthesize.
Vinblastine: A natural product used in cancer therapy that also inhibits tubulin polymerization but has a different chemical structure and mechanism of action.
This compound is unique due to its high potency, stability, and suitability for use in antibody-drug conjugates. Its ability to be selectively delivered to cancer cells via conjugation with monoclonal antibodies makes it a valuable tool in targeted cancer therapy.
属性
分子式 |
C20H29NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-[(1S,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m0/s1 |
InChI 键 |
IJTMTCBOXNAACY-UAGQMJEPSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)




![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)



![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

